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Compound of Interest

Compound Name: Efinaconazole

Cat. No.: B1671126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Efinaconazole, marketed under the trade name Jublia®, is a potent triazole antifungal agent

approved for the topical treatment of onychomycosis. Its efficacy is rooted in its specific

molecular structure and its targeted mechanism of action against fungal pathogens. This in-

depth technical guide provides a detailed overview of the synthesis of efinaconazole, including

experimental protocols for key steps, and a thorough examination of its molecular architecture.

The information presented herein is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of Efinaconazole
Efinaconazole is a chiral molecule with a specific stereochemistry that is crucial for its

antifungal activity.

IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-

1-yl)butan-2-ol[1][2][3][4][5][6]

Chemical Formula: C₁₈H₂₂F₂N₄O[1][3][5][7]

Molecular Weight: 348.39 g/mol [3][5][7]
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Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of

the butanol backbone, with the active stereoisomer being the (2R,3R) configuration.[1][2]

This specific spatial arrangement of the substituents is essential for its high affinity and

inhibitory activity against the target enzyme.

The structure of efinaconazole features a central butanol scaffold substituted with a 2,4-

difluorophenyl group, a 4-methylenepiperidin-1-yl moiety, and a 1,2,4-triazol-1-yl methyl group.

The two fluorine atoms on the phenyl ring enhance the molecule's metabolic stability and

binding affinity. The triazole ring is a hallmark of azole antifungals and is directly involved in the

inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10][11]

Mechanism of Action
Efinaconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a key

enzyme in the ergosterol biosynthesis pathway in fungi.[7][8][9][10][11] Ergosterol is a vital

component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is

responsible for maintaining membrane integrity, fluidity, and function.

The nitrogen atom (N4) of the triazole ring in efinaconazole binds to the heme iron atom in the

active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol. This

blockage leads to a depletion of ergosterol and an accumulation of toxic methylated sterol

precursors within the fungal cell. The resulting disruption of the cell membrane's structure and

function leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell

death.[8][9]
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Caption: Mechanism of action of efinaconazole.

Synthesis of Efinaconazole
The synthesis of efinaconazole is a multi-step process that requires careful control of

stereochemistry to obtain the desired (2R,3R) isomer. A common synthetic route involves the

preparation of a key epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-

methyloxiranyl]methyl]-1H-1,2,4-triazole, followed by a nucleophilic ring-opening reaction with

4-methylenepiperidine.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 1-[[(2R,3S)-2-(2,4-difluorophenyl)-
3-methyloxiranyl]methyl]-1H-1,2,4-triazole

Corey-Chaykovsky
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Caption: Overview of Efinaconazole Synthesis.

Synthesis of the Key Epoxide Intermediate
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A crucial step in the synthesis is the stereoselective formation of the epoxide intermediate, 1-

[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. One reported

method for this transformation is the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-

methyloxiranyl]methyl]-1H-1,2,4-triazole

Preparation of the Sulfur Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous

tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (60% dispersion

in mineral oil) is added portionwise. The mixture is then warmed to room temperature and

stirred for 1-2 hours until the evolution of hydrogen gas ceases, resulting in a solution of

dimethylsulfoxonium methylide.

Epoxidation: The solution of the starting ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-

yl)ethanone, dissolved in anhydrous THF is added dropwise to the prepared sulfur ylide

solution at 0 °C.

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and

monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon

completion, the reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford the desired epoxide intermediate.

Final Ring-Opening Reaction to Yield Efinaconazole
The final step in the synthesis involves the nucleophilic attack of 4-methylenepiperidine on the

epoxide intermediate.

Experimental Protocol: Synthesis of Efinaconazole

Reaction Setup: In a reaction vessel, the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-

difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, is dissolved in a suitable solvent

such as acetonitrile or ethanol.
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Addition of Reagents: 4-Methylenepiperidine (or its hydrochloride salt with a base such as

lithium hydroxide or N,N-diisopropylethylamine) is added to the solution.

Reaction Conditions: The reaction mixture is heated to reflux or subjected to microwave

irradiation at 120 °C for several hours. The progress of the reaction is monitored by TLC or

HPLC.

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature.

If an organic solvent is used, it is removed under reduced pressure. The residue is then

taken up in ethyl acetate and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude efinaconazole can be purified by crystallization from a solvent

system such as ethanol/water or by forming a p-toluenesulfonate salt followed by

neutralization to yield the pure product.

Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in a representative

synthesis of efinaconazole.
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Step
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

1-(2,4-

Difluorophe

nyl)-2-(1H-

1,2,4-

triazol-1-

yl)ethanon

e

Trimethyls

ulfoxonium

iodide,

Sodium

hydride

THF 0 to RT 2-4 ~70-80

2

1-

[[(2R,3S)-2

-(2,4-

difluorophe

nyl)-3-

methyloxira

nyl]methyl]-

1H-1,2,4-

triazole

4-

Methylene

piperidine,

Lithium

hydroxide

Acetonitrile Reflux (82) 16 81

2a

1-

[[(2R,3S)-2

-(2,4-

difluorophe

nyl)-3-

methyloxira

nyl]methyl]-

1H-1,2,4-

triazole

4-

Methylene

piperidine

Ethanol

120

(Microwave

)

6 90[8]

Purification

Crude

Efinaconaz

ole

p-

Toluenesulf

onic acid,

Sodium

hydroxide

Ethanol,

Water
50 then 0-5 - ~80-98

Note: Yields are approximate and can vary based on reaction scale and specific conditions.
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Conclusion
This technical guide has provided a detailed overview of the synthesis and molecular structure

of efinaconazole. The stereospecific synthesis, culminating in the (2R,3R) isomer, is critical for

its potent antifungal activity. Understanding the synthetic pathways and the structure-activity

relationships of efinaconazole is paramount for the development of new and improved

antifungal agents. The experimental protocols and quantitative data presented serve as a

valuable resource for chemists and pharmaceutical scientists working in the field of antifungal

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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